Structural Advantage: Ortho-Bromoaldehyde Scaffold vs. Non-Halogenated or Regioisomeric Analogs
Unlike 6-methoxy-1-naphthaldehyde (CAS 36112-61-5) or 6-methoxy-2-naphthaldehyde (CAS 3453-33-6), 2-bromo-6-methoxy-1-naphthaldehyde contains an ortho-bromoaldehyde moiety. This specific arrangement provides a unique and valuable reactive site that is absent in non-halogenated analogs, enabling direct participation in transition metal-catalyzed cross-coupling reactions for rapid molecular diversification . The presence of the bromine atom at the 2-position, adjacent to the aldehyde, creates a bifunctional building block that can be sequentially functionalized with high regiocontrol. For comparison, 6-bromo-2-methoxy-1-naphthaldehyde (CAS 247174-18-1) is a regioisomer where the bromine and methoxy positions are swapped. While both contain a bromine and an aldehyde, the different substitution pattern leads to distinct reactivity and synthetic utility .
| Evidence Dimension | Presence of Ortho-Bromoaldehyde Moiety |
|---|---|
| Target Compound Data | Bromine at C2, aldehyde at C1 (ortho relationship); molecular weight 265.10 g/mol |
| Comparator Or Baseline | 6-Methoxy-1-naphthaldehyde (CAS 36112-61-5): No bromine substituent; 6-Methoxy-2-naphthaldehyde (CAS 3453-33-6): Aldehyde at C2, no bromine; 6-Bromo-2-methoxy-1-naphthaldehyde (CAS 247174-18-1): Bromine at C6, methoxy at C2 |
| Quantified Difference | Qualitative difference in functional group presence and position; Target compound uniquely features a reactive aryl bromide ortho to an aldehyde. |
| Conditions | Structural comparison based on chemical identity and IUPAC nomenclature |
Why This Matters
This unique structural motif is a prerequisite for specific synthetic strategies, making procurement of this exact regioisomer essential for projects reliant on this reactivity.
